molecular formula C16H14N2O3S B12596693 1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate CAS No. 909564-90-5

1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate

Cat. No.: B12596693
CAS No.: 909564-90-5
M. Wt: 314.4 g/mol
InChI Key: YSMTXSXQNOTLAX-UHFFFAOYSA-N
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Description

1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate is a complex organic compound that features a diazonium group attached to a naphthalene sulfonyl moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of naphthalene-1-sulfonyl chloride. The process begins with the preparation of naphthalene-1-sulfonyl chloride, which is then treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. The reaction conditions must be carefully controlled to maintain the stability of the diazonium group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to prevent decomposition of the diazonium salt.

Chemical Reactions Analysis

Types of Reactions

1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).

    Coupling Reactions: Reagents such as phenols, amines, and catalysts like copper powder are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or stannous chloride (SnCl₂) are employed.

Major Products

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the naphthalene sulfonyl compound.

    Coupling Reactions: Azo compounds are the primary products.

    Reduction: The major product is the corresponding naphthylamine derivative.

Scientific Research Applications

1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in coupling reactions to form azo compounds, which are widely used in dye chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Diazonio-1-(naphthalene-1-sulfonyl)hexa-1,5-dien-2-olate is unique due to its specific structure, which combines a diazonium group with a naphthalene sulfonyl moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical processes and applications.

Properties

CAS No.

909564-90-5

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

1-diazo-1-naphthalen-1-ylsulfonylhex-5-en-2-one

InChI

InChI=1S/C16H14N2O3S/c1-2-3-10-14(19)16(18-17)22(20,21)15-11-6-8-12-7-4-5-9-13(12)15/h2,4-9,11H,1,3,10H2

InChI Key

YSMTXSXQNOTLAX-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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